Mettl16-IN-1

RNA methylation METTL16 inhibition fluorescence polarization

Mettl16-IN-1 (Compound 45) is the most potent METTL16 inhibitor available for research procurement, achieving an IC50 of 1.7 μM (FP assay) and Kd of 1.35 μM (switchSENSE)—a ~10-fold improvement over the initial hit. This first-in-class aminothiazolone is the only validated small-molecule tool for disrupting METTL16–RNA binding and modulating m6A modification. It enables investigation of METTL16-dependent MAT2A splicing and post-transcriptional regulation in cancer biology (MDA-MB-231, A549). Use as the benchmark reference inhibitor for screening, biophysical assays (DSF, ITC), and next-generation METTL16 modulator development. The inactive control Compound Ia (IC50 >100 μM) is recommended for on-target specificity studies.

Molecular Formula C19H12BrN3O6S2
Molecular Weight 522.4 g/mol
Cat. No. B15137519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl16-IN-1
Molecular FormulaC19H12BrN3O6S2
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O
InChIInChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14-
InChIKeyHYPYGWBCKWTRSP-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mettl16-IN-1 (Compound 45) Procurement Guide: Potent First-in-Class METTL16 Inhibitor for RNA Methylation Research


Mettl16-IN-1 (Compound 45) is a first-in-class aminothiazolone inhibitor of the RNA N6-methyladenosine (m6A) methyltransferase METTL16, developed to disrupt the METTL16–RNA interaction and modulate m6A RNA modification [1]. It exhibits potent inhibition with an IC50 of 1.7 μM in a fluorescence polarization (FP) assay and a binding affinity (Kd) of 1.35 μM via switchSENSE biosensor [1]. This compound is the most potent METTL16 inhibitor identified to date and serves as a critical chemical probe for investigating METTL16 biology and its therapeutic potential in cancer and RNA modification pathways.

Why Mettl16-IN-1 Cannot Be Substituted by Generic METTL16 Inhibitors or Analogs


Prior to the discovery of the aminothiazolone series, no potent small-molecule inhibitor of METTL16 or modulator of the METTL16–RNA interaction had been reported and validated [1]. Mettl16-IN-1 (Compound 45) emerged from extensive structural optimization of an initial hit (Compound 1, IC50 = 16.3 μM), achieving a nearly 10-fold improvement in potency [1]. Substitution with other aminothiazolone analogs (e.g., Compounds 46, 47) or the negative control (Ia) leads to significantly different biochemical and cellular outcomes due to variations in IC50, Kd, and functional activity. The following quantitative evidence establishes Mettl16-IN-1 as the most potent and well-characterized METTL16 inhibitor available for research procurement.

Mettl16-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Analogs and Controls


Potency Against METTL16–RNA Binding: Mettl16-IN-1 vs. Initial Hit Compound 1

Mettl16-IN-1 (Compound 45) demonstrates a 9.6-fold improvement in inhibitory potency against the METTL16–RNA interaction compared to the initial screening hit Compound 1 [1]. Compound 1 exhibited an IC50 of 16.3 μM in the FP assay, whereas Compound 45 achieved an IC50 of 1.7 μM under identical conditions [1]. This substantial optimization validates Compound 45 as the superior chemical probe for METTL16 functional studies.

RNA methylation METTL16 inhibition fluorescence polarization

Binding Affinity (Kd): Mettl16-IN-1 vs. Close Analog Compound 47

Mettl16-IN-1 (Compound 45) exhibits a higher binding affinity for METTL16 than its close structural analog Compound 47, as measured by switchSENSE biosensor [1]. Compound 45 displays a Kd of 1.35 μM, whereas Compound 47 has a Kd of 1.76 μM under identical conditions [1]. This difference, while modest, consistently favors Compound 45 and aligns with its superior IC50 in functional assays.

METTL16 binding switchSENSE affinity

Inhibitory Potency vs. Closest Analogs: Mettl16-IN-1 Compared to Compounds 46 and 47

Among the most potent aminothiazolone derivatives, Mettl16-IN-1 (Compound 45) maintains a slight but significant edge over Compounds 46 and 47 [1]. In the FP assay, Compound 45 achieved an IC50 of 1.7 μM, while Compound 46 (N-methyl-5-nitro analog) and Compound 47 (bromo analog) exhibited IC50 values of 2.0 μM and 2.1 μM, respectively [1]. Although all three are single-digit micromolar inhibitors, Compound 45 is the most potent of the series.

METTL16 inhibitor SAR IC50 comparison

Functional Activity in Cellular Context: Mettl16-IN-1 Promotes MAT2A Splicing and Increases m6A mRNA Levels

Mettl16-IN-1 (Compound 45) demonstrates functional activity in cancer cell models, promoting MAT2A splicing and elevating total m6A mRNA levels [1]. Treatment with Compound 45 at 50 μM for 24 hours enhanced MAT2A splicing in both MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cell lines [1]. This functional modulation aligns with METTL16 inhibition and is not observed with the negative control Compound Ia (IC50 > 100 μM) [1]. While the cellular activity is modest, it represents the first validated cellular phenotype for a METTL16 small-molecule inhibitor.

MAT2A splicing m6A modification cellular activity

Negative Control Comparison: Mettl16-IN-1 Demonstrates Specific Inhibition vs. Inactive Control Compound Ia

Mettl16-IN-1 (Compound 45) shows specific inhibition of METTL16, as confirmed by comparison with the inactive control Compound Ia [1]. In the FP assay, Compound Ia exhibited an IC50 > 100 μM, representing at least a 58-fold selectivity window relative to Compound 45's IC50 of 1.7 μM [1]. Furthermore, differential scanning fluorimetry (DSF) confirmed that Compounds 45, 46, and 47 dose-dependently stabilized METTL16, whereas Compound Ia did not alter thermal stability [1]. This establishes Compound Ia as a critical negative control for METTL16 studies and highlights the specificity of Compound 45's inhibitory activity.

negative control specificity METTL16 inhibition

Mettl16-IN-1 Application Scenarios: Research Use Cases Based on Quantitative Evidence


Biochemical Characterization of METTL16–RNA Interaction

Mettl16-IN-1 is the most potent inhibitor available for disrupting METTL16–RNA binding in vitro, with an IC50 of 1.7 μM in FP assays and a Kd of 1.35 μM via switchSENSE [1]. It is ideally suited for detailed biochemical studies, including FP assays, EMSA, and biophysical characterization (DSF, ITC) of METTL16 target engagement [1]. Researchers investigating the molecular basis of METTL16 substrate recognition or screening for novel METTL16 modulators should use Mettl16-IN-1 as the reference inhibitor.

Cellular Functional Studies of METTL16-Dependent m6A Modification and MAT2A Splicing

Mettl16-IN-1 enables investigation of METTL16's role in cellular RNA processing, including its regulation of MAT2A splicing and global m6A levels [1]. Studies in MDA-MB-231 and A549 cancer cell lines demonstrate that treatment with 12.5–50 μM Mettl16-IN-1 promotes MAT2A splicing and increases total m6A mRNA levels [1]. This makes Mettl16-IN-1 the only validated small-molecule tool for studying METTL16-dependent post-transcriptional regulation in cancer biology.

Chemical Probe Development and Selectivity Profiling

As the most potent METTL16 inhibitor characterized to date, Mettl16-IN-1 serves as a benchmark for developing next-generation METTL16 modulators [1]. Its quantitative data (IC50 = 1.7 μM, Kd = 1.35 μM) provide a clear baseline for evaluating novel inhibitors [1]. Additionally, the inactive control Compound Ia (IC50 > 100 μM) is essential for establishing on-target specificity in cellular and biochemical assays [1].

Cancer Cell Viability and METTL16-Dependent Oncogenic Pathway Studies

Mettl16-IN-1 can be used to explore the therapeutic relevance of METTL16 inhibition in cancer models [1]. While cellular viability effects are modest, the compound's ability to modulate METTL16-related pathways provides a starting point for investigating METTL16's oncogenic role in cancers where it is overexpressed [1]. This is particularly relevant for research into triple-negative breast cancer and lung cancer, as demonstrated in MDA-MB-231 and A549 cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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